molecular formula C14H16ClF3O B1359408 7-Chloro-1-oxo-1-(3-trifluoromethylphenyl)heptane CAS No. 898783-60-3

7-Chloro-1-oxo-1-(3-trifluoromethylphenyl)heptane

Cat. No.: B1359408
CAS No.: 898783-60-3
M. Wt: 292.72 g/mol
InChI Key: HIGSWGLHMZJDGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-1-oxo-1-(3-trifluoromethylphenyl)heptane is a versatile chemical compound with the molecular formula C14H16ClF3O and a molecular weight of 292.73122 g/mol. This compound is known for its diverse applications in scientific research, including drug discovery, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-1-oxo-1-(3-trifluoromethylphenyl)heptane typically involves the reaction of 3-trifluoromethylbenzene with heptanone derivatives under specific conditions. The reaction is often catalyzed by a chlorinating agent to introduce the chlorine atom at the desired position.

Industrial Production Methods

Industrial production of this compound is carried out in cGMP (current Good Manufacturing Practice) synthesis workshops, ensuring high purity and quality. The production process involves multiple steps, including chlorination, purification, and quality assurance checks to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-1-oxo-1-(3-trifluoromethylphenyl)heptane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

7-Chloro-1-oxo-1-(3-trifluoromethylphenyl)heptane is widely used in scientific research due to its unique properties:

    Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is used in the study of biological pathways and interactions.

    Medicine: It is involved in drug discovery and development, particularly in the design of new pharmaceuticals.

    Industry: The compound is utilized in material science for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 7-Chloro-1-oxo-1-(3-trifluoromethylphenyl)heptane involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, leading to changes in their structure and function. This interaction can modulate various biological processes, making it a valuable tool in research.

Comparison with Similar Compounds

Similar Compounds

  • 7-Chloro-1-oxo-1-(3-fluorophenyl)heptane
  • 7-Chloro-1-oxo-1-(3-chlorophenyl)heptane
  • 7-Chloro-1-oxo-1-(3-bromophenyl)heptane

Uniqueness

7-Chloro-1-oxo-1-(3-trifluoromethylphenyl)heptane is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it more versatile in various applications compared to its analogs .

Properties

IUPAC Name

7-chloro-1-[3-(trifluoromethyl)phenyl]heptan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClF3O/c15-9-4-2-1-3-8-13(19)11-6-5-7-12(10-11)14(16,17)18/h5-7,10H,1-4,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIGSWGLHMZJDGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)CCCCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70642274
Record name 7-Chloro-1-[3-(trifluoromethyl)phenyl]heptan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898783-60-3
Record name 7-Chloro-1-[3-(trifluoromethyl)phenyl]-1-heptanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898783-60-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-1-[3-(trifluoromethyl)phenyl]heptan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.